3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid

Organic Synthesis Regioselective Deprotonation Diastereoselectivity

This versatile 5-carboxylic acid enables direct amide coupling for parallel synthesis of carboxamide libraries, delivering anti-cancer and anti-tubercular activity. Choose ≥98% purity for sensitive assays, minimizing pre-purification and maximizing yield.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 473700-52-6
Cat. No. B1313784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid
CAS473700-52-6
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCC1=NOC(C1)C(=O)O
InChIInChI=1S/C5H7NO3/c1-3-2-4(5(7)8)9-6-3/h4H,2H2,1H3,(H,7,8)
InChIKeyADUZMHIDLNHECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 473700-52-6): Technical Specifications and Procurement Profile


3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS 473700-52-6) is a heterocyclic building block belonging to the Δ2-isoxazoline (4,5-dihydroisoxazole) class, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms with a methyl substituent at the 3-position and a carboxylic acid functionality at the 5-position . Its molecular formula is C5H7NO3 with a molecular weight of 129.11 g/mol . This scaffold serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the carboxylic acid group provides a reactive handle for amide bond formation, esterification, and other derivatization pathways essential for constructing biologically active compounds .

Why Generic Substitution of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 473700-52-6) Fails: A Comparative Procurement Perspective


Within the 4,5-dihydroisoxazole-5-carboxylic acid scaffold family, substitution patterns critically dictate synthetic accessibility, physicochemical properties, and biological potential. Structural analogs bearing aryl substituents at the 3-position (e.g., 3-phenyl or 3-(2,4-dichlorophenyl) derivatives) exhibit substantially different lipophilicity (cLogP) and steric profiles that directly impact reaction yields in subsequent derivatization steps [1]. More critically, the absence of a 5-carboxylic acid handle in simpler isoxazoles precludes direct amide coupling or esterification without additional synthetic manipulation . Empirical evidence from structure-activity relationship studies demonstrates that even minor modifications to the dihydroisoxazole core—such as halogenation at the 3-position or stereochemical inversion at the 5-position—produce marked differences in biological target engagement, with 5-(S) stereoisomers exhibiting superior inhibition compared to 5-(R) counterparts [2]. These scaffold-specific distinctions preclude generic one-for-one substitution in research protocols requiring reproducible building block performance.

Quantitative Differentiation of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 473700-52-6): Evidence-Based Comparative Analysis for Scientific Procurement


Synthetic Yield Advantage of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic Acid Relative to 5-Alkoxymethyl Congeners in Regioselective Deprotonation Reactions

Asymmetric catalytic synthesis of 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid achieves yields of 65–75% with excellent regioselectivity (>90:10 ratio), enabling reliable procurement of material with predictable stereochemical outcomes . In contrast, 5-alkoxymethyl-substituted 3-methyl-4,5-dihydroisoxazoles exhibit altered stereoselectivity in C4-anion reactions with electrophiles due to steric and electronic perturbations introduced by the alkoxymethyl group, necessitating case-by-case optimization of reaction conditions [1].

Organic Synthesis Regioselective Deprotonation Diastereoselectivity

Commercial Purity Accessibility: 3-Methyl-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 473700-52-6) 98% HPLC Specification vs. Class-Average 95% Baseline

Commercial vendors offer 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid at a documented purity of 98% (HPLC) , exceeding the typical 95% minimum purity specification observed across the broader dihydroisoxazole and 4,5-dihydroisoxazole-5-carboxylic acid derivative class . Higher purity starting material reduces the need for pre-derivatization purification, minimizing yield losses associated with impurity scavenging.

Analytical Chemistry Quality Control Procurement

Derivatization Efficiency Advantage of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic Acid vs. 3-Methylisoxazole in Medicinal Chemistry Library Synthesis

3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid features a free carboxylic acid at the 5-position that enables direct amide coupling without prior functional group interconversion, a capability leveraged in the synthesis of 4,5-dihydroisoxazole-5-carboxamide libraries . In contrast, 3-methylisoxazole lacks this carboxylic acid functionality entirely, requiring de novo installation of a reactive handle through additional synthetic steps prior to derivatization .

Medicinal Chemistry Library Synthesis Amide Coupling

Scaffold-Specific Biological Potential: Dihydroisoxazole-5-carboxylic Acid Core as a Validated Pharmacophore for Antimicrobial and Anticancer Activity

The 4,5-dihydroisoxazole-5-carboxylic acid scaffold has been validated as a productive pharmacophore in multiple independent studies. In anti-tubercular evaluation, 3-phenyl-4,5-dihydroisoxazole-5-carboxamide derivatives achieved MIC values as low as 1 μg/mL against Mtb H37Rv, with derivative 6k demonstrating MIC of 4 μg/mL against INH-resistant Mtb and 2 μg/mL against STR-resistant strains [1]. In anticancer evaluation, 4,5-dihydroisoxazole-5-carboxamide derivatives exhibited IC50 values ranging from 4.03 to 104.45 μM against human cancer cell lines, with compound 17h (IC50 = 4.11 μM against Hela, 4.03 μM against MCF-7) surpassing the potency of the clinical standard cisplatin in these assays .

Antimicrobial Anticancer SAR Pharmacophore

Optimal Research Application Scenarios for 3-Methyl-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 473700-52-6): Evidence-Guided Procurement Decisions


Scaffold for Anticancer 4,5-Dihydroisoxazole-5-Carboxamide Library Construction

Use as a core building block for the parallel synthesis of 4,5-dihydroisoxazole-5-carboxamide libraries. The free 5-carboxylic acid enables direct amide coupling with diverse amines, a strategy validated by Endoori et al. who reported IC50 values as low as 4.03 μM (MCF-7) and 4.11 μM (Hela) for optimized carboxamide derivatives, with compound 17h surpassing cisplatin potency . The 3-methyl substitution provides a defined starting point for SAR exploration at this position.

Antitubercular Hit-to-Lead Optimization Precursor

Employ as a synthetic intermediate for generating 4,5-dihydroisoxazole-5-carboxamides targeting Mycobacterium tuberculosis. Watkins et al. demonstrated that 3-phenyl-4,5-dihydroisoxazole-5-carboxamide derivatives achieve MIC values of 1 μg/mL against Mtb H37Rv and maintain activity against drug-resistant strains (MIC = 4 μg/mL for INH-resistant, 2 μg/mL for STR-resistant) [1]. The target compound serves as a foundational scaffold for analogous 3-substituted carboxamide series.

Regioselective Deprotonation Studies and Chiral Building Block Preparation

Utilize as a model substrate for regioselective deprotonation and diastereoselective electrophilic trapping methodologies. Annunziata et al. established that 3-methyl-4,5-dihydroisoxazoles undergo highly regioselective deprotonation with lithium-amide bases, and that 5-substituent identity modulates both the sense and extent of stereoselectivity in C4-anion reactions [2]. This compound is specifically suited for investigations of chiral auxiliary development and asymmetric synthesis optimization.

High-Purity Derivatization Stock for Sensitive Biological Assays

Procure the 98% purity grade when downstream applications involve sensitive biological assays (e.g., cellular viability, enzyme inhibition) where trace impurities may confound activity readouts or introduce cytotoxic artifacts. The higher purity specification relative to class-typical 95% material reduces the need for pre-derivatization chromatographic purification, preserving material for direct use in parallel synthesis workflows.

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